
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is an organochlorine compound that belongs to the family of trichlorophenols These compounds are characterized by the presence of three chlorine atoms covalently bonded to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol can be synthesized through the electrophilic halogenation of phenol with chlorineThe reaction conditions typically include the use of chlorine gas and a suitable solvent, such as benzene or ethanol, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures the selective chlorination of the phenol ring .
化学反応の分析
Types of Reactions
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in dechlorinated phenols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated phenols, quinones, and substituted phenols.
科学的研究の応用
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research in biology focuses on the compound’s effects on biological systems, including its potential as an antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of infections and diseases caused by microorganisms.
作用機序
The mechanism by which 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol exerts its effects involves the interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its antimicrobial properties are attributed to its ability to inhibit the growth and reproduction of microorganisms by targeting essential cellular components .
類似化合物との比較
Similar Compounds
- 2,3,4-Trichlorophenol
- 2,3,5-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- 3,4,5-Trichlorophenol
Uniqueness
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is unique due to its specific arrangement of chlorine atoms on the phenol ring. This arrangement imparts distinct chemical properties and reactivity compared to other trichlorophenols.
特性
CAS番号 |
170946-11-9 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H |
InChIキー |
JROZAXVKMMXVBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



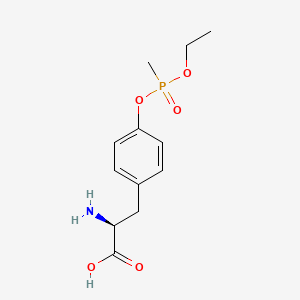
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

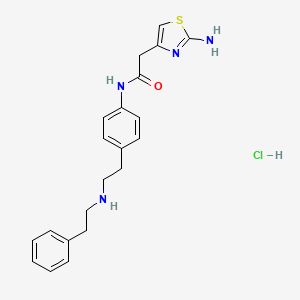
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
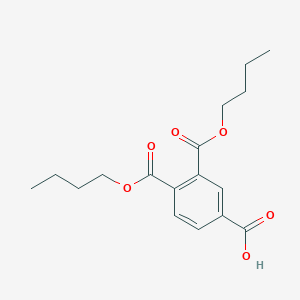
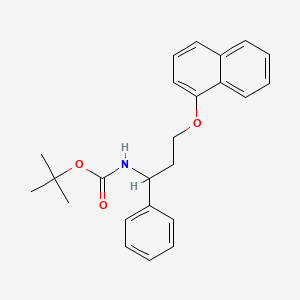
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)
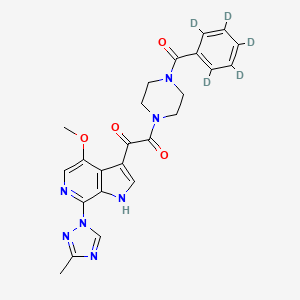
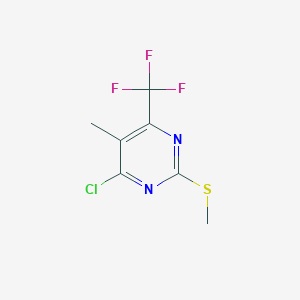
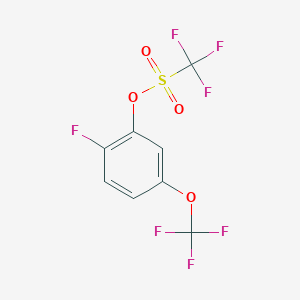
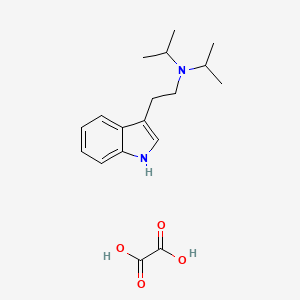
![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
